molecular formula C13H17N3O3 B2533606 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one CAS No. 2244086-24-4

5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one

Cat. No.: B2533606
CAS No.: 2244086-24-4
M. Wt: 263.297
InChI Key: PINUWYQOWQCTBT-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-3-one class, characterized by a triazole ring fused with a ketone group. Its structure includes a hydroxymethyl (-CH2OH) group at position 5, a 4-methoxyphenyl substituent at position 4, and an isopropyl (-CH(CH3)2) group at position 2. These substituents influence its physicochemical properties and biological activity, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9(2)16-13(18)15(12(8-17)14-16)10-4-6-11(19-3)7-5-10/h4-7,9,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINUWYQOWQCTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)N(C(=N1)CO)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with isopropylamine to form an imine intermediate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone undergoes cyclization with formaldehyde to yield the desired triazole compound. The reaction conditions typically involve refluxing in ethanol or another suitable solvent .

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and strong bases.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol.

Scientific Research Applications

5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s triazole ring is known for its antifungal and antibacterial properties, making it a candidate for biological studies.

    Medicine: Due to its potential biological activities, it can be investigated for therapeutic applications, including as an antifungal, antibacterial, or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to antifungal activity. Additionally, the compound can interact with bacterial enzymes, disrupting their function and leading to antibacterial effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Key structural variations among triazol-3-one derivatives include substituents at positions 2, 4, and 5, which modulate solubility, stability, and bioactivity. Below is a comparative analysis:

Table 1: Structural Comparison of Triazol-3-one Derivatives
Compound Name Substituents (Positions 2, 4, 5) Key Features
5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one 2: Propan-2-yl; 4: 4-Methoxyphenyl; 5: Hydroxymethyl Enhanced hydrophilicity due to -CH2OH; potential for hydrogen bonding .
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 2: Not specified; 4: 4-Ethoxyphenyl; 5: 4-Methoxyphenyl Ethoxy group increases lipophilicity; synthesized via NaBH4 reduction of thioketones .
4-(4-Methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 2: Phenoxyethyl; 4: 4-Methoxyphenyl; 5: Methyl Bulky phenoxyethyl group may reduce metabolic clearance .
2-(Cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 2: Cyclopropylmethyl; 4: 4-Methylphenyl; 5: Methyl Cyclopropyl enhances steric hindrance and metabolic stability .

Physicochemical Properties

  • Hydrophilicity : The hydroxymethyl group in the target compound improves water solubility compared to ethoxy or methylthio substituents .
  • Thermal Stability: Bulky groups (e.g., phenoxyethyl) may enhance thermal stability due to reduced molecular flexibility .

Biological Activity

5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one, commonly referred to as a triazole derivative, has garnered attention in the pharmaceutical field due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a triazole ring that is known for its role in various biological applications. This article reviews the biological activity of this compound based on current research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₇N₃O₃
  • Molecular Weight : 263.292 g/mol
  • CAS Number : 2244086-24-4

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains and fungi. The mechanism of action is primarily attributed to the disruption of cell wall synthesis and interference with nucleic acid metabolism.

Microorganism Activity Reference
Staphylococcus aureusInhibition
Candida albicansModerate inhibition

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast cancer)27.3
HCT116 (Colon cancer)6.2

These findings suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Activity

Triazole derivatives are also recognized for their anti-inflammatory effects. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study conducted on various triazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced antimicrobial activity. The compound was tested against a panel of pathogens, showing promising results particularly against resistant strains.
  • Case Study on Anticancer Mechanisms
    In a series of experiments involving human cancer cell lines, this compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating a potential mechanism for its anticancer activity.

Q & A

Basic: What synthetic routes are commonly employed to synthesize 5-(Hydroxymethyl)-4-(4-methoxyphenyl)-2-propan-2-yl-1,2,4-triazol-3-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including triazole ring formation followed by functionalization. For example:

  • Step 1 : Construction of the triazole core via cyclization reactions using reagents like phenyl isocyanate or isothiocyanate under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Step 2 : Introduction of the hydroxymethyl and 4-methoxyphenyl groups via nucleophilic substitution or condensation reactions.
    Optimization strategies include:
  • Temperature control : Maintaining 60–80°C to minimize side reactions.
  • Catalysts : Using triethylamine or sodium hydride to enhance reaction efficiency .
  • Purity monitoring : TLC and HPLC for intermediate analysis to ensure high yields (>75%) .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., hydroxymethyl at C5, 4-methoxyphenyl at C4) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+: 304.12) .
  • IR spectroscopy : Identification of functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1} for the triazolone ring) .

Advanced: How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in triazole derivatives is influenced by:

  • Steric effects : Bulkier substituents (e.g., propan-2-yl at N2) direct reactions to less hindered positions .
  • Solvent polarity : Polar solvents (e.g., DMSO) favor nucleophilic attack at electrophilic carbons .
  • Catalytic additives : Transition metals (e.g., CuI) can modulate reaction pathways for selective functionalization .

Basic: What methodologies are used to evaluate the compound’s biological activity?

  • In vitro assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates .
  • Molecular docking : Computational modeling to predict binding modes with target proteins (e.g., using AutoDock Vina) .
  • Surface plasmon resonance (SPR) : Quantifying binding affinity (KD_D) in real-time .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Contradictions may arise from structural analogs with minor substituent differences. Resolution strategies include:

  • Comparative SAR analysis : Systematically varying substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate activity trends .
  • Structural validation : X-ray crystallography to confirm stereochemistry and intermolecular interactions .
  • Dose-response studies : Re-testing under standardized conditions to rule out experimental variability .

Advanced: What experimental designs are suitable for pharmacological testing?

  • Randomized block designs : Assigning compound concentrations and controls to minimize batch effects .
  • Dose-ranging studies : Testing 0.1–100 µM concentrations to establish EC50_{50} values.
  • Positive/negative controls : Including reference inhibitors (e.g., staurosporine for kinase assays) .

Advanced: How can pharmacokinetic (PK) properties be optimized through structural modification?

  • Substituent tuning : Replacing the hydroxymethyl group with a methoxy group to enhance metabolic stability .
  • LogP adjustment : Introducing hydrophilic groups (e.g., sulfonyl) to improve aqueous solubility .
  • In vitro ADMET assays : Microsomal stability tests and Caco-2 permeability models to guide modifications .

Advanced: How should stability studies under varying conditions be designed?

  • Forced degradation : Expose the compound to heat (40–80°C), light (UV), and hydrolytic conditions (pH 1–13) .
  • Analytical endpoints : HPLC-MS to monitor decomposition products (e.g., triazole ring cleavage).
  • Kinetic modeling : Arrhenius plots to predict shelf-life .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

  • Fragment-based design : Synthesizing derivatives with incremental substituent changes (e.g., varying the 4-methoxyphenyl to 4-ethoxyphenyl) .
  • 3D-QSAR modeling : CoMFA or CoMSIA to correlate electronic/steric features with activity .
  • Crystallographic data : Using X-ray structures to rationalize binding interactions .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be reconciled?

  • Solvent effects : Re-record spectra in deuterated DMSO vs. CDCl3_3 to assess solvent-induced shifts .
  • Dynamic NMR : Variable-temperature studies to detect conformational equilibria .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts .

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